5-(azetidin-3-yl)-2-fluoropyridine,bis(trifluoroaceticacid)

Description

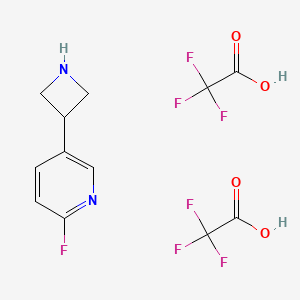

5-(Azetidin-3-yl)-2-fluoropyridine, bis(trifluoroacetic acid) is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at the 2-position and an azetidine ring (a four-membered nitrogen-containing heterocycle) at the 5-position. The compound exists as a bis(trifluoroacetic acid) (TFA) salt, which enhances its solubility and stability for pharmaceutical or synthetic applications. The fluorine substituent contributes to electronic effects, such as increased electronegativity and metabolic stability, making this compound a promising scaffold in drug discovery [[6],9].

Properties

IUPAC Name |

5-(azetidin-3-yl)-2-fluoropyridine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2.2C2HF3O2/c9-8-2-1-6(5-11-8)7-3-10-4-7;2*3-2(4,5)1(6)7/h1-2,5,7,10H,3-4H2;2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBRIHVPTLTYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CN=C(C=C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F7N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260930-82-1 | |

| Record name | 5-(azetidin-3-yl)-2-fluoropyridine; bis(trifluoroacetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azetidin-3-yl)-2-fluoropyridine,bis(trifluoroaceticacid) typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Introduction of the Fluorine Atom: The fluorine atom is introduced to the pyridine ring through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Coupling of Azetidine and Fluoropyridine: The azetidine and fluoropyridine moieties are coupled using Suzuki–Miyaura cross-coupling reactions.

Formation of the Bis(trifluoroaceticacid) Salt: The final step involves the addition of trifluoroacetic acid to form the bis(trifluoroaceticacid) salt.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures while optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(azetidin-3-yl)-2-fluoropyridine,bis(trifluoroaceticacid) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, mCPBA

Reduction: LiAlH4, NaBH4

Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile.

Scientific Research Applications

5-(azetidin-3-yl)-2-fluoropyridine,bis(trifluoroaceticacid) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(azetidin-3-yl)-2-fluoropyridine,bis(trifluoroaceticacid) involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, while the trifluoroacetic acid groups improve its solubility and bioavailability .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Molecular formulas and weights are approximate, derived from structural analysis and related data in the evidence.

Key Observations:

Core Structure :

- The pyridine core in the target compound contrasts with pyrimidine in the brominated analog and bicyclic systems in other TFA salts . Pyridine derivatives generally exhibit stronger basicity than pyrimidines due to fewer electronegative nitrogen atoms.

Substituent Effects: Fluorine vs. Bromine: The 2-fluoro group in the target compound reduces steric hindrance compared to 5-bromo in the pyrimidine analog, while enhancing electronic withdrawal effects. Bromine may facilitate further functionalization via cross-coupling reactions . Azetidine vs.

Physicochemical Properties :

- The carboxylic acid group in the pyrrolidine-containing analog enhances hydrophilicity but may limit membrane permeability.

- The bicyclic TFA salt exhibits unique conformational rigidity, which could optimize binding specificity in drug design.

Research Implications

The structural versatility of bis(TFA) salts makes them valuable intermediates in medicinal chemistry. The target compound’s combination of fluorine and azetidine offers advantages in metabolic stability and target affinity , while analogs with bromine or carboxylic acid groups provide alternative pathways for derivatization. Further studies should explore:

- Pharmacokinetic profiles of azetidine-containing derivatives.

- Application of Sonogashira or Suzuki-Miyaura couplings to diversify substituents .

Biological Activity

5-(Azetidin-3-yl)-2-fluoropyridine, bis(trifluoroacetic acid) is a novel compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an azetidine ring, a fluorinated pyridine moiety, and bis(trifluoroacetic acid), which may enhance its solubility and reactivity.

Structural Characteristics

The compound's structure can be summarized as follows:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle that may interact with various biological targets.

- Fluorinated Pyridine : The presence of fluorine enhances the compound's binding affinity and stability.

- Bis(trifluoroacetic Acid) : This moiety improves solubility and facilitates various chemical transformations.

The biological activity of 5-(azetidin-3-yl)-2-fluoropyridine, bis(trifluoroacetic acid) is primarily attributed to its interaction with specific molecular targets. The azetidine ring can modulate the activity of enzymes and receptors, while the fluorine atom contributes to enhanced binding properties. The trifluoroacetic acid groups further improve bioavailability.

Potential Therapeutic Applications

- Anti-Fibrotic Activity : Recent studies suggest that this compound may serve as a novel anti-fibrotic drug candidate due to its ability to modulate fibrotic pathways in tissues.

- Anticancer Properties : Similar compounds have shown potential anticancer activity, indicating that 5-(azetidin-3-yl)-2-fluoropyridine may also inhibit cancer cell proliferation.

- Inhibitory Effects on Kinases : Compounds with similar structures have been reported to exhibit inhibitory effects on various kinases, which are critical in cancer signaling pathways.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Azetidin-3-yl)-6-fluoropyridine | Azetidine ring, fluorinated pyridine | Potential anticancer activity |

| 4-(Azetidin-3-yl)-3-fluoropyridine | Azetidine ring, different fluorination | Inhibitory effects on kinases |

| 5-(Pyridin-2-yl)-1,3-thiazole | Pyridine ring fused with thiazole | Antimicrobial properties |

Study on Anti-Fibrotic Activity

A study published in Molecules highlighted the anti-fibrotic potential of 5-(azetidin-3-yl)-2-fluoropyridine, bis(trifluoroacetic acid). The research demonstrated that this compound effectively reduced fibrosis markers in vitro, suggesting its utility in treating fibrotic diseases.

In Vivo Efficacy Studies

In vivo studies using animal models have shown promising results regarding the safety profile and efficacy of similar compounds. For instance, a related compound demonstrated significant tumor reduction in mouse models without severe toxicity, indicating a favorable therapeutic window for further development .

Safety and Toxicology

While the compound shows promise for therapeutic applications, it is essential to consider its safety profile. Trifluoroacetic acid (TFA), a component of this compound, has been studied for toxicity. Research indicates that TFA can act as a weak peroxisome proliferator and may lead to liver hypertrophy at high doses . Therefore, ongoing assessments of the safety profile are crucial as development progresses.

Q & A

Q. What are the key synthetic routes and critical parameters for synthesizing 5-(azetidin-3-yl)-2-fluoropyridine,bis(trifluoroacetic acid)?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substitution of halogenated pyridine derivatives with azetidine under basic conditions (e.g., K₂CO₃) is a common approach . Critical parameters include:

- Temperature : Maintaining 60–80°C to balance reaction rate and byproduct formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Reaction time : Monitoring via HPLC to prevent over-substitution .

Purification often requires ion-exchange chromatography to separate trifluoroacetic acid (TFA) salts, leveraging the compound’s acidity .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR is critical for tracking TFA counterions and fluoropyridine signals, though TFA’s strong acidity may suppress protonation states .

- HPLC-MS : Ensures purity (>95%) and identifies byproducts (e.g., unreacted azetidine intermediates) .

- X-ray Crystallography : Resolves stereochemistry of the azetidine ring and fluoropyridine moiety .

Q. What are common impurities encountered during synthesis?

- Unreacted starting materials : Residual 2-fluoropyridine derivatives detected via GC-MS.

- Azetidine dimerization : Occurs under prolonged heating; mitigated by controlled reaction times .

- TFA adducts : Ion-pairing artifacts in LC-MS require careful pH adjustment during analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data, such as unexpected peak splitting?

- Probe TFA interference : TFA’s strong deshielding effect may mask proton environments. Use deuterated solvents with pH adjustment to distinguish protonation states .

- Check tautomerism : The azetidine nitrogen’s basicity (pKa ~7.5) can lead to pH-dependent tautomeric forms. Perform pH titrations with ¹H NMR .

- Complementary techniques : Validate with IR spectroscopy or high-resolution MS .

Q. What strategies optimize amination reactions involving the azetidine ring?

- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency with boronic acids .

- Solvent optimization : Use DMSO for higher dielectric constant to stabilize transition states.

- Design of Experiments (DoE) : Systematically vary temperature, base concentration, and stoichiometry to maximize yield .

Q. How does the azetidine ring influence biological activity in medicinal chemistry studies?

- Pharmacophore modeling : The azetidine’s constrained geometry enhances binding to neurological targets (e.g., serotonin receptors). Compare analogs with pyrrolidine or piperidine rings .

- Solubility modulation : The ring’s polarity improves aqueous solubility, critical for in vivo assays. Measure logP values via shake-flask methods .

Q. What are best practices for purifying this compound given its TFA groups?

Q. How to design stability studies under physiological conditions?

- Stress testing : Expose the compound to pH 1–10 buffers at 37°C for 48 hours; monitor degradation via stability-indicating HPLC .

- Light sensitivity assays : UV-Vis spectroscopy tracks photodegradation of the fluoropyridine moiety .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.